molecular formula C18H20ClN5O B10953785 N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1,3-dimethyl-1H-pyrazole-4-carboxamide

N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1,3-dimethyl-1H-pyrazole-4-carboxamide

Cat. No.: B10953785
M. Wt: 357.8 g/mol
InChI Key: LEVDHKGLUUBISV-UHFFFAOYSA-N
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Description

N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1,3-dimethyl-1H-pyrazole-4-carboxamide: is a synthetic organic compound characterized by its unique chemical structure, which includes a chlorobenzyl group and two pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1,3-dimethyl-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the chlorobenzyl group: This step involves the alkylation of the pyrazole ring with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Formation of the carboxamide group: The final step involves the reaction of the intermediate with a suitable carboxylic acid derivative, such as an acid chloride, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure product purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1,3-dimethyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted compounds with various functional groups replacing the chlorobenzyl group.

Scientific Research Applications

N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1,3-dimethyl-1H-pyrazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1,3-dimethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors involved in various biological pathways. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1,3-dimethyl-1H-pyrazole-4-carboxamide is unique due to its dual pyrazole rings and the presence of a chlorobenzyl group, which confer specific chemical and biological properties. This structural uniqueness allows it to interact with different molecular targets compared to other similar compounds, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H20ClN5O

Molecular Weight

357.8 g/mol

IUPAC Name

N-[1-[(4-chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-1,3-dimethylpyrazole-4-carboxamide

InChI

InChI=1S/C18H20ClN5O/c1-11-16(10-23(4)21-11)18(25)20-17-12(2)22-24(13(17)3)9-14-5-7-15(19)8-6-14/h5-8,10H,9H2,1-4H3,(H,20,25)

InChI Key

LEVDHKGLUUBISV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC2=CC=C(C=C2)Cl)C)NC(=O)C3=CN(N=C3C)C

Origin of Product

United States

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